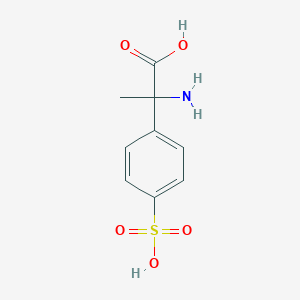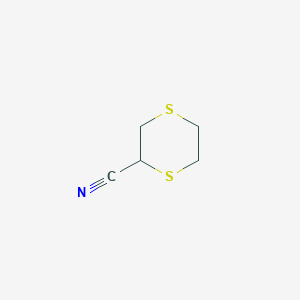
BTPP
Vue d'ensemble
Description
2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
Le BTPP est une base azotée non ionique et non chargée très puissante . Sa forte basicité et son encombrement stérique en font un excellent candidat pour les réactions de déprotonation en synthèse organique. Il est particulièrement utile dans la génération de carbanions à partir de protons faiblement acides, qui peuvent ensuite être utilisés dans diverses réactions d'addition nucléophile et de substitution.
Catalyse
En raison de sa forte basicité, le this compound sert de catalyseur efficace dans diverses réactions chimiques . Il peut faciliter des réactions telles que l'addition de Michael, où il peut déprotoner le nucléophile, augmentant ainsi la vitesse de réaction. Sa nature non coordonnante permet une récupération et une réutilisation faciles dans les cycles catalytiques.
Recherche Pharmaceutique
En recherche pharmaceutique, la forte basicité du this compound peut être exploitée pour favoriser la formation de certains précurseurs de médicaments . Il peut agir comme catalyseur dans la synthèse de molécules complexes, ce qui pourrait conduire au développement de nouveaux médicaments.
Polymérisation
Le this compound peut être utilisé comme initiateur dans les réactions de polymérisation . Sa capacité à donner des électrons peut aider à démarrer la réaction en chaîne polymère, en particulier dans la production de matériaux polymères aux propriétés spécifiques.
Production d'Isocyanates
Le this compound est utilisé dans la production d'isocyanates par déshydratation d'anions carbamates avec des réactifs comme POCl₃ ou P₄O₁₀ . Les isocyanates sont des intermédiaires cruciaux dans la fabrication de mousses de polyuréthane, d'élastomères et de fibres.
Science des Matériaux
En science des matériaux, le this compound peut être appliqué dans la synthèse de matériaux avancés . Ses propriétés de base fortes peuvent être utilisées pour modifier la chimie de surface ou pour créer de nouveaux matériaux aux propriétés électroniques ou photoniques uniques.
Chimie Analytique
En tant que base forte, le this compound peut être utilisé en chimie analytique pour les processus de titrage . Il peut servir de titrant pour déterminer la teneur acide de diverses substances, fournissant des mesures précises en raison de sa forte réactivité.
Chimie Environnementale
La réactivité du this compound avec les acides peut être exploitée en chimie environnementale pour neutraliser les polluants acides . Il peut être utilisé dans des épurateurs ou d'autres dispositifs de contrôle de la pollution pour atténuer les effets des pluies acides ou des émissions industrielles.
Mécanisme D'action
Target of Action
It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds .
Mode of Action
The mode of action of a compound is typically determined by studying its interaction with its protein targets .
Biochemical Pathways
The identification of protein targets can provide insights into the affected biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The identification of protein targets can provide insights into the molecular and cellular effects of a compound’s action .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of a compound .
It’s important to note that the identification of protein targets and the study of their interaction with a compound is a crucial step in understanding its mechanism of action .
Analyse Biochimique
Biochemical Properties
It has been reported that BTPP can decrease postprandial glucose after sucrose intake . This suggests that this compound might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose .
Cellular Effects
In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . Under light irradiation, this compound exhibited robust photo-induced therapeutic effects in both cell lines .
Molecular Mechanism
It has been suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that this compound can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions .
Metabolic Pathways
It has been suggested that this compound might be involved in the metabolism of certain plant-derived complex carbohydrates .
Subcellular Localization
In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . This suggests that this compound might be targeted to mitochondria in cells .
Propriétés
IUPAC Name |
tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUIRUAPVSSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397408 | |
| Record name | BTPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161118-67-8 | |
| Record name | BTPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)



![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)



![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)
![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)


